Ethyl-2,2,2-d3 iodide is a compound of interest in various scientific fields due to its unique properties and potential applications. The compound is related to ethyl iodide species, which have been extensively studied for their roles in different chemical reactions and processes. Research has delved into the structural, electronic, optical, and thermoelectric properties of related compounds, such as ethylammonium tin iodide, which is a hybrid halide perovskite with promising applications in photovoltaic devices due to its low band gap and high stability1. Additionally, the oxidative addition of ethyl iodide to metal complexes has been investigated to understand the kinetic isotope effects and the underlying mechanisms of such reactions2. Furthermore, the pyrolysis of ethyl iodide has been studied as a hydrogen atom source, providing insights into the kinetics and mechanisms at high temperatures3. Lastly, the electrochemical behavior of iodide species in ionic liquids has been explored, revealing the mass-transport mechanisms and electrode reactions associated with the iodide/triiodide couple4.
The mechanism of action of ethyl-2,2,2-d3 iodide can be inferred from studies on similar compounds. For instance, the oxidative addition of ethyl iodide to a dimethylplatinum(II) complex has been shown to exhibit large kinetic isotope effects, suggesting an SN2 mechanism for the oxidative addition process2. In the context of pyrolysis, ethyl iodide serves as a hydrogen atom source, with a proposed mechanism involving several steps and reactions that describe its decomposition and the subsequent formation of various species at temperatures between 950 and 1200 K3. These studies provide a foundation for understanding the reactivity and transformation of ethyl-2,2,2-d3 iodide under different conditions.
Ethylammonium tin iodide, a compound related to ethyl-2,2,2-d3 iodide, has been identified as a potential material for photovoltaic applications. Its high absorption coefficient and Seebeck coefficient make it suitable for cost-effective photovoltaic devices aimed at overcoming environmental instabilities1.
The study of ethyl iodide's oxidative addition to metal complexes is relevant to organometallic chemistry. Understanding the reaction mechanisms and kinetic isotope effects can inform the design of new catalytic processes and the development of novel organometallic compounds2.
In combustion chemistry, the pyrolysis of ethyl iodide is of interest as it provides a source of hydrogen atoms, which are crucial in various combustion reactions. The detailed kinetic data and mechanism proposed for ethyl iodide pyrolysis contribute to the understanding of combustion processes and the development of combustion models3.
The electrochemical behavior of the iodide/triiodide couple in ionic liquids, as studied with compounds similar to ethyl-2,2,2-d3 iodide, has implications for energy storage and conversion technologies. The insights gained from these studies can be applied to improve the performance of electrochemical devices, such as batteries and fuel cells4.
CAS No.:
CAS No.:
CAS No.: 3609-96-9
CAS No.: 134029-48-4
CAS No.: 7417-65-4